molecular formula C19H14ClN3O4 B3016572 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyrrolidin-2-one CAS No. 941891-64-1

4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyrrolidin-2-one

Cat. No.: B3016572
CAS No.: 941891-64-1
M. Wt: 383.79
InChI Key: PEXAKSBBSKEJPT-UHFFFAOYSA-N
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Description

4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, an oxadiazole ring, and a pyrrolidinone ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling of the Benzodioxole and Oxadiazole Rings: The benzodioxole and oxadiazole rings are coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dim

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4/c20-13-2-4-14(5-3-13)23-9-12(8-17(23)24)19-21-18(22-27-19)11-1-6-15-16(7-11)26-10-25-15/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXAKSBBSKEJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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